REACTION_CXSMILES
|
[C:1]([C:5]1[S:9][C:8]([NH2:10])=[N:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].C(Cl)Cl.C[OH:15]>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.CN(C=O)C>[NH4+:7].[OH-:15].[CH2:6]([N:7]1[CH:6]=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[S:9][C:8]1=[NH:10])[CH2:5][C:1]#[CH:2] |f:3.4,6.7|
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CN=C(S1)N
|
Name
|
product
|
Quantity
|
0.29 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.24 g
|
Type
|
catalyst
|
Smiles
|
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with saturated aqueous NaHCO3 (5 mL)
|
Type
|
ADDITION
|
Details
|
diluted with EtOAc (10 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc (2×5 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified via flash column chromatography (SiO2, 10% MeOH in EtOAc
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
[NH4+].[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC#C)N1C(SC(=C1)C(C)(C)C)=N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.84 mmol | |
AMOUNT: MASS | 0.18 g | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |